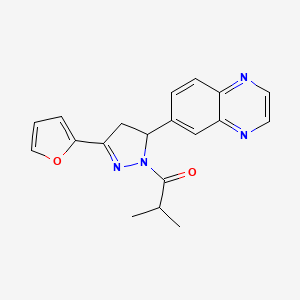
1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one” is a complex organic molecule that contains several functional groups and structural features. It includes a furan ring, a quinoxaline ring, a pyrazole ring, and a ketone group. These structural features suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and quinoxaline rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The pyrazole ring is a five-membered ring with two nitrogen atoms, which can act as a hydrogen bond acceptor .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. The furan ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The quinoxaline ring is also aromatic and can undergo similar reactions. The ketone group is polar and can be reduced to an alcohol or reacted with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The exact mass of a similar compound is 374.13789045 g/mol .科学的研究の応用
Synthesis and Antitubercular Applications
A study by Kantevari et al. (2011) explored the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole through a one-pot Povarov reaction. These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with several showing significant antitubercular potential Kantevari et al., 2011.
Quinoxaline-Based Corrosion Inhibitors
Olasunkanmi and Ebenso (2019) investigated two quinoxaline-based propanones as corrosion inhibitors for mild steel in hydrochloric acid. Their study found that these compounds effectively reduced corrosion rates through a mixed-type inhibitory action, suggesting their potential application in protecting metal surfaces Olasunkanmi & Ebenso, 2019.
Antimicrobial and Anti-inflammatory Effects
Fathalla et al. (2008) synthesized new series of 2-[(E)-2-furan-2-yl-vinyl]-quinazolin-4(3H)-ones, incorporating various heterocyclic ring systems. These compounds were evaluated for their antimicrobial and antiinflammatory effects, contributing to the search for new therapeutic agents Fathalla et al., 2008.
Sensor and Imaging Applications
Subashini et al. (2017) developed a quinoline appended pyrazoline derivative as a sensor for Ni2+ ions, showcasing its utility in live cell imaging and environmental monitoring. This highlights the potential of such compounds in detecting and monitoring metal ions in various settings Subashini et al., 2017.
将来の方向性
特性
IUPAC Name |
1-[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-12(2)19(24)23-17(11-16(22-23)18-4-3-9-25-18)13-5-6-14-15(10-13)21-8-7-20-14/h3-10,12,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSBMOYGOACHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

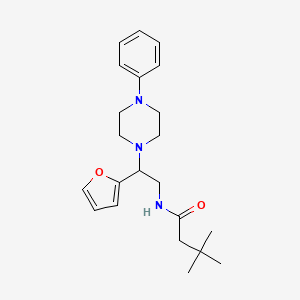
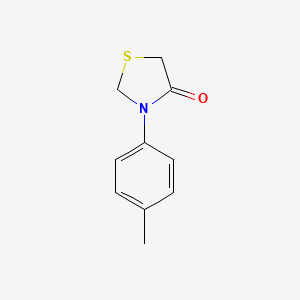
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2583812.png)
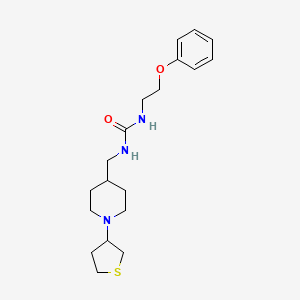
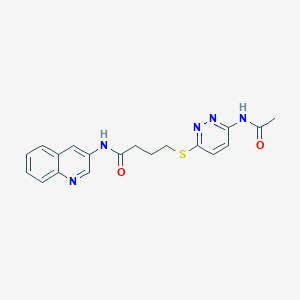
![N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide](/img/structure/B2583816.png)

![3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2583819.png)
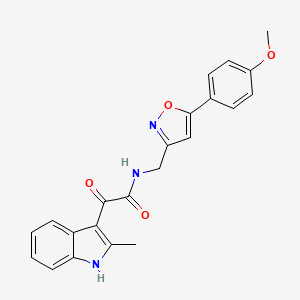
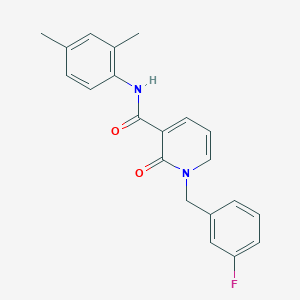


![1-(2-Thienylsulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2583830.png)
![8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B2583831.png)